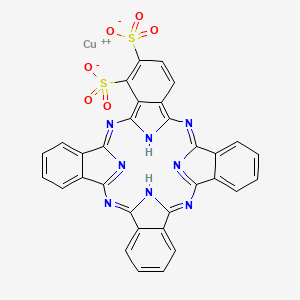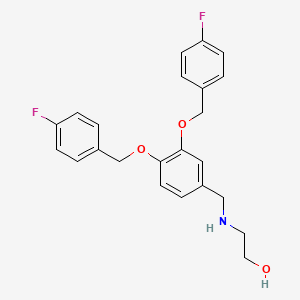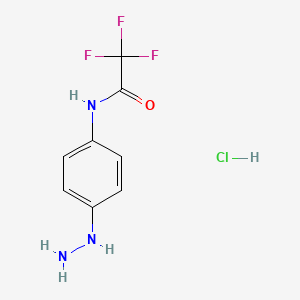
7-Methylquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylquinoline-3,4-diamine: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound features a quinoline core with methyl and diamine substituents, making it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylquinoline-3,4-diamine can be achieved through several methods. One common approach involves the cyclization of suitable aniline precursors. For instance, the Skraup reaction and its modification, the Doebner-Miller synthesis, are often employed. These methods typically involve the use of glycerol and sulfuric acid or α,β-unsaturated carbonyl compounds like crotonaldehyde .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often utilizes catalytic systems and green chemistry principles. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like stannous chloride and sodium dithionite are often used.
Substitution: Reagents such as alkyl halides and aryl thiols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various functionalized derivatives that can be further utilized in medicinal chemistry .
Scientific Research Applications
7-Methylquinoline-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Quinoline derivatives are known for their anticancer, antimalarial, and antimicrobial properties.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methylquinoline-3,4-diamine involves its interaction with various molecular targets. The compound can bind to DNA, enzymes, and receptors, leading to alterations in cellular processes. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Known for its antimalarial properties.
8-Hydroxyquinoline: Exhibits antimicrobial and anticancer activities.
2-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
7-Methylquinoline-3,4-diamine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both methyl and diamine groups allows for diverse functionalization and application in various fields .
Properties
CAS No. |
110643-81-7 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
7-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H11N3/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,11H2,1H3,(H2,12,13) |
InChI Key |
LAWBEBYKRXGTAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)









![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)
